molecular formula C15H14F3N3 B12568075 {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 214460-87-4

{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile

Cat. No.: B12568075
CAS No.: 214460-87-4
M. Wt: 293.29 g/mol
InChI Key: ZGKVSFGFJJCDNX-UHFFFAOYSA-N
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Description

{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile is a complex organic compound characterized by the presence of diethylamino, trifluoromethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Mannich Reaction: Reagents include formaldehyde, primary or secondary amines, and a carbonyl compound. The reaction is usually conducted in aqueous or alcoholic solvents under mild conditions.

Major Products Formed

    Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds where the nucleophile has replaced the leaving group.

    Mannich Reaction:

Scientific Research Applications

{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylamino and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

214460-87-4

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H14F3N3/c1-3-21(4-2)13-6-5-12(7-11(9-19)10-20)14(8-13)15(16,17)18/h5-8H,3-4H2,1-2H3

InChI Key

ZGKVSFGFJJCDNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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